molecular formula C16H14BrNO B5105297 3-[(4-bromo-3-methylphenyl)amino]-1-phenyl-2-propen-1-one

3-[(4-bromo-3-methylphenyl)amino]-1-phenyl-2-propen-1-one

Cat. No. B5105297
M. Wt: 316.19 g/mol
InChI Key: DFUPWOOQMQSUNB-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-bromo-3-methylphenyl)amino]-1-phenyl-2-propen-1-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BMK or PMK and is used as a precursor in the synthesis of various drugs and pharmaceuticals. The purpose of

Mechanism of Action

The mechanism of action of 3-[(4-bromo-3-methylphenyl)amino]-1-phenyl-2-propen-1-one is not fully understood. However, it is believed to work by inhibiting the reuptake of certain neurotransmitters in the brain, leading to increased levels of dopamine, norepinephrine, and serotonin. This can result in feelings of euphoria, increased energy, and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-bromo-3-methylphenyl)amino]-1-phenyl-2-propen-1-one are complex and varied. This compound has been shown to have both stimulant and hallucinogenic effects, which can lead to increased heart rate, blood pressure, and body temperature. It can also cause changes in mood, perception, and behavior, and has been associated with addiction and other negative health effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(4-bromo-3-methylphenyl)amino]-1-phenyl-2-propen-1-one in lab experiments include its relatively low cost and availability, as well as its potential applications in various fields. However, there are also several limitations to using this compound, including its potential for toxicity and the difficulty of controlling its effects on the brain and behavior.

Future Directions

There are several future directions for research on 3-[(4-bromo-3-methylphenyl)amino]-1-phenyl-2-propen-1-one. One area of focus is the development of new drugs and pharmaceuticals based on this compound, including potential treatments for cancer and other diseases. Another area of research is the study of the biochemical and physiological effects of this compound, including its effects on the brain and behavior. Finally, there is a need for further research on the potential risks and benefits of using this compound in various fields, including drug development and other applications.

Synthesis Methods

The synthesis of 3-[(4-bromo-3-methylphenyl)amino]-1-phenyl-2-propen-1-one is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 3,4-methylenedioxyphenyl-2-propanone with hydrobromic acid and acetic acid. This reaction results in the formation of 3-[(4-bromo-3-methylphenyl)amino]-1-phenyl-2-propen-1-one.

Scientific Research Applications

The scientific research on 3-[(4-bromo-3-methylphenyl)amino]-1-phenyl-2-propen-1-one has been focused on its potential applications in various fields. This compound has been used as a precursor in the synthesis of various drugs and pharmaceuticals, including ecstasy, amphetamines, and opioids. It has also been studied for its potential use in the treatment of cancer and other diseases.

properties

IUPAC Name

(E)-3-(4-bromo-3-methylanilino)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO/c1-12-11-14(7-8-15(12)17)18-10-9-16(19)13-5-3-2-4-6-13/h2-11,18H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUPWOOQMQSUNB-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC=CC(=O)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N/C=C/C(=O)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198770
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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